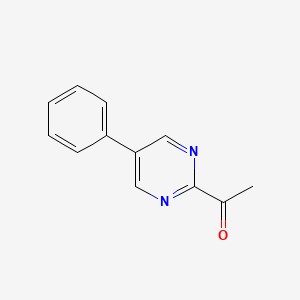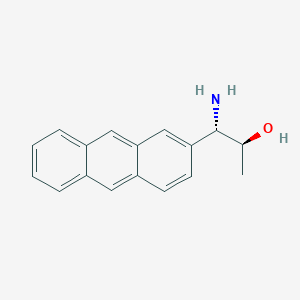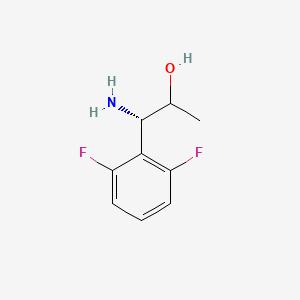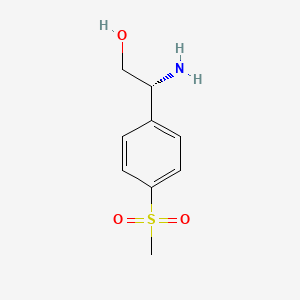![molecular formula C14H14N2O2S2 B13041762 (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves several steps. One common synthetic route includes the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole-5-carbaldehyde under specific conditions . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反応の分析
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol has several scientific research applications:
作用機序
The mechanism of action of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which may contribute to its distinct biological activities and chemical properties .
特性
分子式 |
C14H14N2O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-10-4-2-9(3-5-10)7-15-14-16-13-12(20-14)6-11(8-17)19-13/h2-6,17H,7-8H2,1H3,(H,15,16) |
InChIキー |
VBHPMLLAMMJOTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)





![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)


